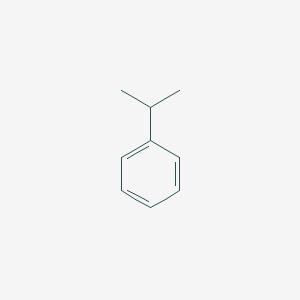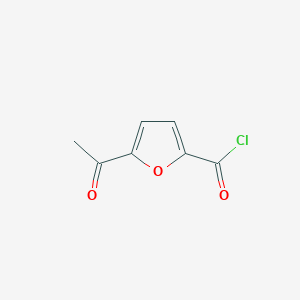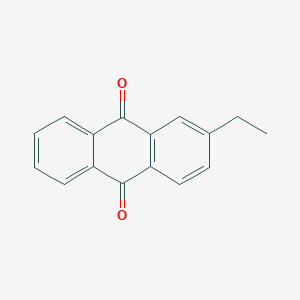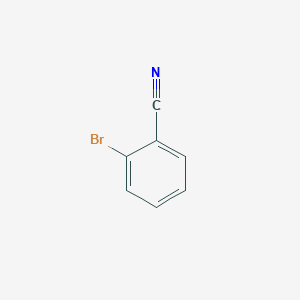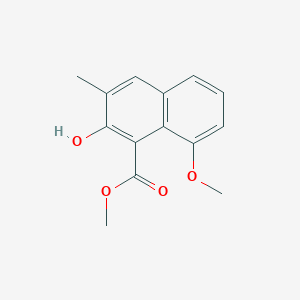
Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate (MMN) is a synthetic compound that belongs to the class of naphthoic acid derivatives. MMN has been extensively studied for its potential therapeutic applications due to its unique chemical structure and biological properties.
Mécanisme D'action
The mechanism of action of Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate is not fully understood. However, it is believed that this compound exerts its biological effects by modulating various cellular signaling pathways. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Moreover, this compound has been shown to inhibit the growth of various cancer cell lines and to induce apoptosis in these cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate is its ability to selectively target cancer cells while sparing normal cells. This makes this compound a potential candidate for cancer therapy with fewer side effects. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Moreover, the exact mechanism of action of this compound is not fully understood, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate research. One of the potential directions is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and toxicity. Another direction is to investigate the potential of this compound as a neuroprotective agent for the treatment of neurodegenerative diseases. Furthermore, the development of novel this compound derivatives with improved solubility and bioavailability can potentially enhance its therapeutic applications. Finally, the use of this compound as a lead compound for the development of new anticancer and anti-inflammatory drugs is another potential direction for future research.
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research applications. Its unique chemical structure and biological properties make it a potential candidate for cancer therapy, neuroprotection, and anti-inflammatory therapy. However, further research is needed to fully understand its mechanism of action and to develop novel derivatives with improved solubility and bioavailability.
Méthodes De Synthèse
Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate can be synthesized via a multi-step reaction process starting from 2-naphthol. The first step involves the protection of the hydroxyl group of 2-naphthol with a suitable protecting group such as methyl or ethyl. The protected 2-naphthol is then reacted with methyl iodide in the presence of a base to form methyl 2-methoxy-3-methyl-1-naphthoate. Finally, the protecting group is removed by acidic hydrolysis to obtain this compound.
Applications De Recherche Scientifique
Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate has shown promising results in various scientific research applications. It has been studied for its potential anticancer, anti-inflammatory, and antioxidant properties. This compound has also been investigated for its ability to inhibit the growth of bacteria and fungi. Moreover, this compound has been shown to have neuroprotective effects and can potentially be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
methyl 2-hydroxy-8-methoxy-3-methylnaphthalene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-8-7-9-5-4-6-10(17-2)11(9)12(13(8)15)14(16)18-3/h4-7,15H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDVHZRVULPCFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)OC)C(=C1O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B47931.png)
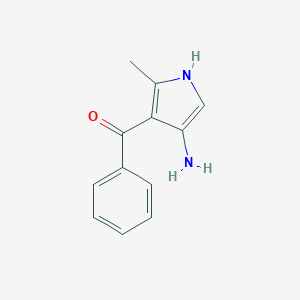
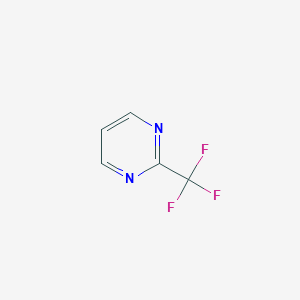
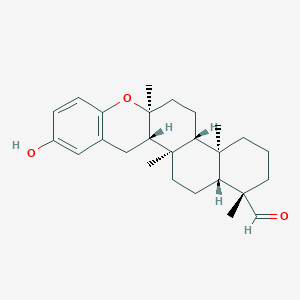
![5-Bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B47936.png)
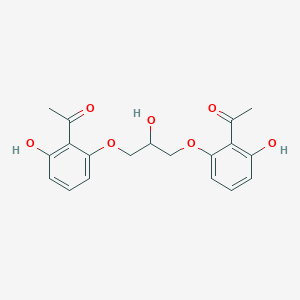

![6-Amino-2,3-dihydro-1-[(tetrahydro-2-furanyl)methyl]-2-thioxo-4(1H)-pyrimidinone](/img/structure/B47940.png)


